molecular formula C20H18AuP+ B15474618 Ethenyl(triphenyl)phosphanium;gold CAS No. 37766-89-5

Ethenyl(triphenyl)phosphanium;gold

Cat. No.: B15474618
CAS No.: 37766-89-5
M. Wt: 486.3 g/mol
InChI Key: HKHSSEMLCPFWRR-UHFFFAOYSA-N
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Description

Historical Trajectories of Gold Catalysis and Organophosphorus Ligands

The perception of gold as a catalytically inert metal has been thoroughly revised over the past few decades. While early observations of gold's catalytic potential date back further, the modern era of homogeneous gold catalysis began to gain significant momentum in the latter half of the 20th century. In 1976, a notable report detailed the use of tetrachloroauric acid to catalyze the conversion of phenylacetylene (B144264) to acetophenone. wikipedia.org However, a significant challenge with early gold catalysis was the rapid reduction of the active gold(III) species to catalytically inactive metallic gold. wikipedia.org

A pivotal breakthrough occurred in the 1990s with the recognition that ligands, particularly organophosphorus ligands like phosphines, could stabilize gold(I) catalytic species and prevent their decomposition. wikipedia.orgnih.gov The use of phosphinegold(I) complexes for the activation of carbon-carbon multiple bonds proved to be a highly efficient strategy, sparking a surge of research into their synthetic applications. wikipedia.org These ligated gold(I) complexes, often prepared as stable but unreactive chloride precursors such as chloro(triphenylphosphine)gold(I), could be activated by abstracting the halide with a silver salt. wikipedia.orgnih.gov This development was crucial in establishing gold catalysis as a powerful tool in organic synthesis, with phosphine (B1218219) ligands playing a central role in modulating the reactivity and stability of the catalytic species. nih.govnih.gov

The following table provides a timeline of key developments in the history of gold catalysis, highlighting the increasing importance of ligand-supported systems.

YearKey DevelopmentSignificanceReference(s)
1976Thomas and coworkers report the use of tetrachloroauric acid for the conversion of phenylacetylene to acetophenone.An early example of homogeneous gold catalysis, replacing mercury in oxymercuration reactions. wikipedia.org
1991Utimoto investigates the reaction of gold(III) with alkynes and water.Highlights the problem of catalyst deactivation through reduction of Au(III) to Au(0). wikipedia.org
1998Teles demonstrates the high catalytic efficiency of phosphinegold(I) complexes for alkyne hydration.Triggers widespread interest in the use of phosphine-ligated gold(I) for activating C-C multiple bonds. wikipedia.org
2000sWidespread adoption and development of well-defined phosphine- and N-heterocyclic carbene (NHC)-ligated gold(I) complexes.Enables a broad range of new synthetic transformations and improves catalyst stability and selectivity. wikipedia.orgnih.gov

The Position of Ethenyl(triphenyl)phosphanium;gold in Contemporary Homogeneous Gold Chemistry

This compound is best understood as a gold(I) complex where the cationic phosphonium (B103445) moiety, [CH₂=CH-P(C₆H₅)₃]⁺, acts as a ligand or counterion to a gold-containing anion. In the realm of contemporary homogeneous gold chemistry, such compounds are situated at the intersection of gold catalysis and the chemistry of phosphonium salts. acs.org Vinylphosphonium salts are recognized for their utility in organic synthesis, often as precursors to phosphorus ylides for Wittig-type reactions or as Michael acceptors for the addition of nucleophiles. nih.govrsc.org

The combination of a vinylphosphonium unit with a gold center suggests several potential roles in catalysis. The triphenylphosphine (B44618) component is a classic ligand in gold catalysis, valued for its ability to form stable, linear gold(I) complexes. wikipedia.orgnih.gov The "ethenyl," or vinyl, group attached to the phosphorus atom introduces a reactive π-system. This could potentially interact with the gold center or participate in subsequent transformations after an initial gold-catalyzed activation step.

While stable, isolated complexes of this specific formulation are not widely reported in mainstream literature, its components are central to modern gold-catalyzed reactions. The general class of quaternary phosphonium salts is significant in various chemical applications, and their synthesis continues to be an area of active research. rsc.org Therefore, this compound can be considered a representative of a class of compounds where a functionalized phosphonium ligand interacts with a catalytically active gold center, offering possibilities for tandem or cascade reactions.

Fundamental Principles of Gold-Mediated Chemical Transformations Relevant to this compound

The catalytic activity of gold complexes, particularly Au(I) species, is rooted in their character as soft and carbophilic Lewis acids. mdpi.com This property allows them to effectively activate unsaturated carbon-carbon bonds, such as those in alkynes, allenes, and alkenes, towards nucleophilic attack. mdpi.comnsf.gov For a complex like this compound, the gold center, stabilized by the phosphine ligand, would be the primary site of catalytic activity.

The fundamental steps in a typical gold-catalyzed reaction involving a π-system are:

Coordination and Activation: The gold(I) catalyst coordinates to the alkyne or alkene, forming a π-complex. This coordination polarizes the C-C multiple bond, making it more electrophilic and susceptible to attack. mdpi.com

Nucleophilic Attack: A nucleophile (which can be external or internal to the molecule) attacks the activated π-system. mdpi.comnsf.gov

Protodeauration/Further Reaction: The resulting vinyl- or alkylgold intermediate can then undergo various transformations. A common pathway is protodeauration, where a proton replaces the gold moiety, regenerating the catalyst and forming the final product. nsf.gov Alternatively, the organogold intermediate can engage in further reactions, such as rearrangements or additions.

The presence of the vinylphosphonium moiety introduces additional layers of reactivity. The double bond of the ethenyl group is itself a potential substrate for gold activation or for reaction with other species in the catalytic cycle. Furthermore, vinylphosphonium salts can generate phosphorus ylides, which can participate in Wittig reactions. nih.gov This dual reactivity could, in principle, be harnessed in complex, one-pot transformations where the gold catalyst orchestrates one part of the sequence and the phosphonium functionality another.

The table below summarizes key reaction types in homogeneous gold catalysis that are relevant to the potential reactivity of a complex like this compound.

Reaction TypeDescriptionRelevance to this compound
Nucleophilic addition to π-systems Gold(I) activates alkynes or alkenes for attack by heteroatom or carbon nucleophiles. mdpi.comThe gold center can activate external π-systems, while the vinyl group of the ligand could potentially be a substrate.
Gold-catalyzed cycloisomerization Intramolecular nucleophilic attack on a gold-activated π-system to form cyclic structures. mdpi.comA molecule containing both a nucleophile and a π-system could be cyclized by the gold complex.
Redox Catalysis Reactions involving an Au(I)/Au(III) catalytic cycle, often initiated by an external oxidant. nsf.govCould enable cross-coupling reactions where the organogold intermediate is further functionalized.
Reactions involving vinylgold species Intermediates formed from the addition of gold to alkynes, which can then be trapped by electrophiles. nsf.govcapes.gov.brRelevant if the gold complex reacts with alkynes in the reaction mixture.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37766-89-5

Molecular Formula

C20H18AuP+

Molecular Weight

486.3 g/mol

IUPAC Name

ethenyl(triphenyl)phosphanium;gold

InChI

InChI=1S/C20H18P.Au/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;/q+1;

InChI Key

HKHSSEMLCPFWRR-UHFFFAOYSA-N

Canonical SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au]

Origin of Product

United States

Advanced Spectroscopic and Diffraction Methodologies for Structural Analysis of Ethenyl Triphenyl Phosphanium;gold

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. For a compound like Ethenyl(triphenyl)phosphanium;gold, specific NMR experiments would provide critical insights.

¹H, ¹³C, and ³¹P NMR Spectroscopy for Structural Connectivity

In a hypothetical analysis, ¹H NMR would reveal the chemical environment of the hydrogen atoms in both the ethenyl (-CH=CH₂) and the triphenylphosphine (B44618) (-PPh₃) moieties. The coupling patterns of the vinyl protons would confirm their connectivity, while the integration of the aromatic and vinyl signals would establish the relative number of protons.

¹³C NMR spectroscopy would complement this by providing information on the carbon skeleton. The chemical shifts of the vinyl carbons would be particularly informative, indicating the electronic effect of the phosphonium (B103445) group and the gold center.

³¹P NMR is especially powerful for phosphorus-containing compounds. A single resonance in the ³¹P NMR spectrum would confirm the presence of one type of phosphorus environment. The chemical shift would be indicative of the coordination of the phosphine (B1218219) to the gold atom, typically showing a downfield shift upon coordination compared to the free phosphonium salt.

However, a detailed search of chemical databases and the scientific literature did not yield any published ¹H, ¹³C, or ³¹P NMR spectra or specific chemical shift data for this compound.

Two-Dimensional NMR Techniques for Ligand-Gold Interactions

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the assignment of proton and carbon signals and in establishing through-bond correlations between different parts of the molecule. For instance, HMBC could potentially show correlations between the phosphorus atom and the carbons of the phenyl rings and the ethenyl group, as well as between the gold-bound carbon and other atoms in the ligand. No such 2D NMR studies for this compound have been reported.

X-ray Diffraction Analysis for Solid-State Molecular Architectures

Single Crystal X-ray Diffraction for Geometric Parameters

A successful single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its structure. Key parameters of interest would include the Au-P bond length, the geometry around the gold center (which is typically linear for two-coordinate gold(I) complexes), and the bond lengths and angles within the ethenyl(triphenyl)phosphanium ligand. Such data is essential for a complete understanding of the bonding and steric effects within the molecule. At present, no crystallographic data for this compound is available in the Cambridge Structural Database (CSD) or other public repositories.

Powder X-ray Diffraction for Crystalline Phases

For a microcrystalline solid, powder X-ray diffraction (PXRD) would be used to identify the crystalline phases present and to obtain information about the unit cell parameters. While less detailed than single-crystal analysis, PXRD is a valuable tool for characterizing bulk materials. No PXRD patterns for this compound have been published.

Vibrational Spectroscopies (IR, Raman) for Bonding Characteristics

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the types of chemical bonds present and their strengths. For this compound, characteristic vibrational bands for the P-Ph, C=C, and C-H bonds would be expected. The frequency of the C=C stretching vibration would be sensitive to the coordination environment and could provide indirect evidence of the gold-ligand interaction. A search of the literature did not uncover any reported IR or Raman spectra for this compound.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the stability and decomposition pathways of gold-phosphine complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing charged species like this compound and related gold cluster ions. rsc.org

Detailed research findings from studies on similar phosphine-ligated gold clusters indicate that the fragmentation of these complexes can be induced through techniques like collision-induced dissociation (CID). nih.gov For this compound, the primary fragmentation pathways would be expected to involve the cleavage of the gold-carbon and gold-phosphorus bonds. The labile nature of the Au-P bond in many gold-phosphine clusters suggests that a common fragmentation event would be the loss of the neutral triphenylphosphine ligand. nih.gov Another likely pathway is the cleavage of the Au-C bond, leading to the loss of the ethenyl group.

The fragmentation patterns of organophosphorus compounds often involve rearrangements and the cleavage of substituent groups. nih.govresearchgate.net In the context of the subject compound, analysis of the fragment ions provides insight into the relative bond strengths within the complex. For instance, the observation of ions corresponding to the loss of the triphenylphosphine ligand versus the loss of the ethenyl group can help deduce the more stable bond under mass spectrometric conditions.

Table 1: Predicted ESI-MS Fragmentation Data for [ (C₆H₅)₃P-Au-CH=CH₂ ]⁺
Predicted Fragment IonFormulaFragmentation PathwayNotes
[AuP(C₆H₅)₃]⁺C₁₈H₁₅AuP⁺Loss of neutral ethene (C₂H₄)Indicates a relatively weaker Au-C bond.
[Au(CH=CH₂)]C₂H₃AuLoss of neutral triphenylphosphine (P(C₆H₅)₃)Reflects the lability of the Au-P bond. nih.gov
[P(C₆H₅)₃]⁺C₁₈H₁₅P⁺Cleavage of Au-P bond with charge retention on the phosphine moiety.A common fragment in phosphine complexes.
[Au]⁺Au⁺Complete loss of all ligands.Observed at higher fragmentation energies.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption spectroscopy, provides critical information about the electronic structure of gold complexes. The spectra of gold(I) and gold(III) phosphine complexes are characterized by high-energy bands corresponding to various electronic transitions. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the metal center and the associated ligands. These can include:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from an orbital primarily located on the ethenyl or phosphine ligand to an orbital on the gold center.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a d-orbital on the gold atom to an empty π* orbital of one of the ligands.

Intraligand Transitions (π → π):* These transitions occur within the aromatic system of the triphenylphosphine ligand and the π-system of the ethenyl group. These are typically high-energy bands observed in the UV region. nih.gov

In related arylgold(I) complexes, high-energy absorption bands below 300 nm are common and are assigned to these types of transitions. nih.gov The precise energy and intensity of these absorptions are sensitive to the specific ligands and the geometry of the complex.

Table 2: Expected Electronic Transitions for this compound
Transition TypeOrbital PathwayExpected Wavelength RegionNotes
Intraligand (ILCT)π → π* (Phenyl rings)< 250 nmHigh-energy transition within the triphenylphosphine ligand. nih.gov
Intraligand (ILCT)π → π* (Ethenyl group)< 250 nmTransition within the C=C double bond.
Charge Transfer (CT)LMCT or MLCT250 - 350 nmInvolves both the gold center and the ligands; character can be confirmed by theoretical calculations. nih.gov

X-ray Absorption Spectroscopy (XAS) for Gold Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic and local geometric structure of a metal center in a complex. doaj.orgmdpi.com For gold compounds, the Au L₃-edge is typically analyzed. The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netrsc.org

The XANES region provides information about the oxidation state and coordination geometry of the gold atom. For this compound, the Au(I) oxidation state would be confirmed by the position of the absorption edge. Studies on phosphine-capped gold clusters show that the energy of the absorption edge and the intensity of the "white line" (a sharp peak at the edge) are sensitive to the electronic state of the gold atoms. doaj.orgmdpi.com A lower oxidation state generally corresponds to a lower edge energy.

The EXAFS region provides information about the local atomic environment around the gold center, including bond distances and coordination numbers. Analysis of the EXAFS spectrum for this compound would yield precise measurements of the Au-P and Au-C bond lengths, confirming the coordination environment of the gold(I) ion. In related phosphine-ligated gold clusters, EXAFS has been successfully used to fit known crystal structures and determine these structural parameters. doaj.orgmdpi.com

Table 3: Typical Au L₃-edge XAS Parameters for Gold-Phosphine Complexes
XAS RegionInformation ObtainedKey Spectral FeatureRelevance to this compound
XANESOxidation StateAbsorption Edge EnergyConfirms Au(I) state; edge energy shifts with oxidation state. doaj.orgmdpi.com
XANESCoordination EnvironmentWhite Line Intensity & ShapeSensitive to the geometry and electronic density at the gold center. doaj.org
EXAFSBond DistancesOscillation FrequencyDetermines Au-P and Au-C bond lengths.
EXAFSCoordination NumberOscillation AmplitudeConfirms the number of P and C atoms bonded to gold.

Electron Microscopy Techniques (TEM) for Morphological Characterization in Nanoparticle Systems

While Transmission Electron Microscopy (TEM) is a technique for visualizing morphology and structure on the nanometer scale, it is not used to image single molecules like this compound. However, it is a critical tool for characterizing the size, shape, and distribution of gold nanoparticles (AuNPs) that may be synthesized from or stabilized by such complexes. nih.gov Phosphine-ligated gold complexes are often used as precursors for the synthesis of well-defined gold clusters and nanoparticles. nih.gov

Should this compound be used to generate AuNPs, TEM would be the primary method for their morphological characterization. TEM images provide direct visualization of the nanoparticles, allowing for the measurement of their average diameter and size distribution. researchgate.net High-resolution TEM (HR-TEM) can even reveal the crystalline lattice of the nanoparticles. The morphology of AuNPs is crucial as it dictates many of their physical and chemical properties, including their optical response (surface plasmon resonance). aps.org Furthermore, TEM can be used to observe how nanoparticles are distributed within a medium or taken up by cells, which is important for applications in catalysis and nanomedicine. nih.gov

Table 4: Morphological Data from TEM Analysis of Phosphine-Stabilized Gold Nanoparticle Systems
ParameterInformation ProvidedExample Finding in Literature
Particle SizeAverage diameter of the nanoparticles.Spherical nanoparticles with sizes ranging from 6.75 to 57.91 nm. researchgate.net
Size DistributionPolydispersity of the nanoparticle sample.Histograms are generated to show the spread of particle sizes.
Particle ShapeMorphology of the nanoparticles (e.g., spherical, rod, triangular).Observation of spherical, triangular, and decahedral shapes. researchgate.net
DispersionState of nanoparticle aggregation in the sample.Well-separated particles indicate good stabilization by the ligand shell.

Theoretical and Computational Investigations of Ethenyl Triphenyl Phosphanium;gold

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of gold complexes. rug.nl It offers a balance between computational cost and accuracy, making it suitable for the relatively large systems often encountered in gold chemistry. rug.nl

DFT calculations provide valuable insights into the nature of the chemical bonds within Ethenyl(triphenyl)phosphanium;gold. The interaction between the gold center and the ethenyl and triphenylphosphine (B44618) ligands can be analyzed through the examination of molecular orbitals. The bonding is primarily characterized by the strong σ-donating ability of the phosphine (B1218219) ligand. rsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the complex's reactivity and photophysical properties. In related gold(I) phosphine complexes, the HOMO is often localized on the gold and ligand fragments, while the LUMO can have significant metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) character. rsc.org

A key aspect of the bonding in such complexes is the interplay between the gold d-orbitals and the ligand orbitals. The filled 5d orbitals of gold are relatively high in energy, a consequence of relativistic effects, and can participate in back-bonding with the π* orbitals of the ethenyl ligand. This interaction, along with the strong σ-donation from the triphenylphosphine, stabilizes the complex.

Table 1: Representative DFT-Calculated Orbital Contributions in a Model Gold(I)-Phosphine Complex

Molecular OrbitalPrimary ContributionSecondary Contribution
HOMOAu (5d)P (σ)
LUMOLigand (π*)Au (6s, 6p)
HOMO-1Ligand (π)Au (5d)

This table is illustrative and based on general findings for gold(I)-phosphine complexes. Specific contributions for this compound would require dedicated calculations.

The high nuclear charge of gold makes relativistic effects crucial for an accurate description of its electronic structure and chemistry. smith.eduacs.org These effects are not mere minor corrections but are fundamental to understanding the properties of gold-containing molecules. smith.edu The primary relativistic effects are the contraction of the s and p orbitals and the expansion and destabilization of the d and f orbitals. smith.edu

For this compound, the relativistic contraction of the 6s orbital enhances its electron-shielding capability, leading to an indirect expansion of the 5d orbitals. smith.edu This expanded 5d orbital is more available for bonding and is responsible for many of the unique catalytic and physical properties of gold complexes, including the characteristic yellow color of metallic gold. smith.edu Computational studies on gold complexes must incorporate relativistic effects, often through the use of effective core potentials (ECPs) or more rigorous methods like the Zeroth-Order Regular Approximation (ZORA), to achieve agreement with experimental observations. rug.nl The inclusion of these effects is critical for accurately predicting geometries, bond energies, and spectroscopic properties. rug.nl

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For gold-catalyzed reactions involving species like this compound, DFT calculations are instrumental in mapping out potential energy surfaces. nih.gov These maps reveal the low-energy pathways that reactions are likely to follow, identifying key intermediates and, crucially, the transition states that represent the energy barriers to reaction.

By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the feasibility of a proposed reaction mechanism. For example, in reactions where the ethenyl group might undergo further transformation, computational methods can help to distinguish between different possible pathways, such as migratory insertion or reductive elimination. The structure of the transition state provides a snapshot of the bond-making and bond-breaking processes and is essential for understanding the factors that control the reaction rate and selectivity. Recent advancements have even explored the use of semi-empirical tight-binding methods, like GFN2-xTB, to rapidly evaluate geometries, which can then be refined with higher-level calculations to provide a balance of speed and accuracy for studying complex reaction networks. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, which has flexible phenyl groups on the phosphine ligand, conformational analysis is important. The rotation of these phenyl groups can influence the steric environment around the gold center, which in turn can affect its reactivity and interactions with other molecules.

MD simulations treat the atoms as classical particles moving under the influence of a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, providing a movie of the molecule's dynamic behavior. nih.gov This allows for the exploration of the conformational landscape and the identification of the most stable conformers. Furthermore, MD simulations can be used to study how the complex interacts with solvent molecules or other reactants in a condensed phase, providing insights into intermolecular forces and their role in chemical processes. For complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive center is treated with quantum mechanics and the surrounding environment with molecular mechanics, offering a computationally tractable approach to studying reactions in a more realistic setting. tuwien.at

Ligand Field Theory Applications to this compound

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes based on the interaction between the metal d-orbitals and the ligands. While originally developed for octahedral and tetrahedral complexes, its principles can be extended to the linear or T-shaped geometries often adopted by gold(I) complexes like this compound.

In a simplified LFT model for a linear Au(I) complex, the ligands approach along the z-axis, causing the d-orbitals to split in energy. The dz² orbital is destabilized the most due to its direct interaction with the ligand σ-orbitals. The dxz and dyz orbitals can engage in π-bonding with suitable ligand orbitals, while the dxy and dx²-y² orbitals are largely non-bonding. The magnitude of this splitting depends on the nature of the ligands, as described by the spectrochemical series. The triphenylphosphine ligand is a strong σ-donor and a modest π-acceptor, while the ethenyl ligand has both σ-donating and π-accepting capabilities. Understanding the resulting d-orbital splitting pattern is key to explaining the complex's spectroscopic and magnetic properties.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. confex.com For this compound, techniques like DFT can be used to calculate various spectroscopic parameters.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to assign the bands observed in an experimental spectrum to specific electronic transitions, such as LMCT, MLCT, or ligand-centered transitions. nih.gov

Furthermore, computational methods can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in structural characterization. The calculation of nuclear magnetic resonance (NMR) chemical shifts is another powerful application. By predicting the 13C and 31P NMR chemical shifts for this compound, for instance, one can gain confidence in the structural assignment of the synthesized compound. nih.gov These computational predictions, when used in conjunction with experimental data, provide a robust approach to the characterization of new chemical entities. nih.gov

Reactivity Profiles and Mechanistic Pathways of Ethenyl Triphenyl Phosphanium;gold

Activation Modes of Unsaturated Substrates by the Gold Center

Gold(I) complexes, especially cationic species generated from precursors like (Triphenylphosphine)gold(I) chloride with a halide scavenger, are potent π-acids. nih.gov Their primary role in catalysis is the activation of unsaturated carbon-carbon bonds, such as those in alkynes and allenes, through coordination. This interaction polarizes the C-C multiple bond, significantly increasing its susceptibility to nucleophilic attack. nih.govresearchgate.net The activation process involves the donation of electron density from the substrate's π-orbital to a vacant orbital on the gold(I) center, complemented by a degree of π-back-donation from a filled d-orbital of gold to a π*-antibonding orbital of the unsaturated substrate. In a complex such as [Au(PPh₃)]⁺, the strong σ-donating and moderate π-accepting characteristics of the triphenylphosphine (B44618) ligand are crucial in modulating the electrophilicity of the gold center. mdpi.com

The coordination of an alkyne to a [L-Au]⁺ catalyst, where L is a phosphine (B1218219) like triphenylphosphine, results in the formation of a gold-π-alkyne complex. researchgate.net This activation renders the alkyne carbons more electrophilic and thus susceptible to attack by a diverse range of nucleophiles. researchgate.net Computational studies on related systems have indicated that the energy barrier for alkyne slippage is lower for gold compared to other transition metals like platinum, which facilitates subsequent nucleophilic attack and the formation of new carbon-carbon bonds.

Detailed Investigations of Nucleophilic Attack on Gold-Activated π-Systems

Following the activation of an unsaturated substrate by coordination to the gold(I) center, it becomes a prime target for attack by either external or internal nucleophiles. This step is fundamental to a vast array of gold-catalyzed reactions. The nucleophilic attack typically occurs in an anti-fashion relative to the gold moiety, resulting in a trans-addition product. d-nb.info For example, when water or an alcohol acts as an oxygen-based nucleophile, its attack on a gold-activated alkyne leads to the formation of a vinylgold intermediate and a new C-O bond. researchgate.net This reactivity is not limited to oxygen nucleophiles; nitrogen, sulfur, and carbon nucleophiles can also participate in similar transformations, paving the way for a wide variety of functionalized products.

The regioselectivity of the nucleophilic attack is governed by both the electronic and steric properties of the alkyne substrate. For terminal alkynes, the attack generally occurs at the internal carbon, following Markovnikov selectivity, to yield the more substituted vinylgold species. However, the nature of the ligand attached to the gold center and the specific nucleophile can influence and, in some cases, reverse this selectivity. researchgate.net

Protonolysis (Protodeauration) of Organogold Intermediates

The terminal step in many gold-catalyzed reaction cycles is the cleavage of the carbon-gold bond in the organogold intermediate. This step regenerates the active catalyst and releases the final organic product. A prevalent pathway for this bond cleavage is protonolysis, also referred to as protodeauration. d-nb.info In this process, a proton source—which can be the solvent (e.g., water, alcohol), a co-catalyst, or even the substrate itself—donates a proton to the carbon atom bonded to the gold, leading to the scission of the C-Au bond.

Transmetalation Reactions Involving Ethenyl(triphenyl)phosphanium;gold

While protonolysis represents a common fate for organogold intermediates, they are also capable of undergoing transmetalation with other metals. This reactivity opens up avenues for the development of dual-catalytic systems, where the gold catalyst activates an alkyne, and a second metal catalyst, such as palladium, facilitates a subsequent cross-coupling reaction. For example, a vinylgold intermediate can undergo transmetalation with a palladium(II) complex, which involves the transfer of the vinyl group to the palladium center. The resulting organopalladium species can then engage in further reactions, like reductive elimination, to forge new C-C bonds. The success of such dual catalytic systems hinges on the compatibility of the two metal catalysts and their respective ligands. Although specific examples involving "this compound" are not documented, the principle of transmetalation from vinylgold species is a well-established and powerful concept in the field of gold chemistry.

Oxidative Addition and Reductive Elimination Pathways

The majority of gold-catalyzed reactions are thought to proceed without a change in the oxidation state of the gold atom. However, Au(I)/Au(III) redox cycles, while less common due to the high redox potential of the Au(I)/Au(III) couple, are also known. researchgate.netnih.gov The key initiating step in such cycles is the oxidative addition of a substrate to a Au(I) center, which forms a Au(III) species. researchgate.net For phosphine-ligated gold(I) complexes, the oxidative addition of substrates like alkyl halides can occur, though it often requires forcing conditions or specifically activated substrates. researchgate.net

The resultant Au(III) complexes can subsequently undergo reductive elimination to form a new chemical bond and regenerate the catalytically active Au(I) species. nih.gov For instance, a diaryl-Au(III) complex can reductively eliminate to form a biaryl product. It is crucial to recognize that phosphine-supported Au(III) complexes can also undergo a facile C(aryl)-P reductive elimination, leading to the formation of phosphonium (B103445) salts, which can represent a catalyst deactivation pathway. nih.gov The specific behavior of "this compound" in such redox cycles has not been reported, but it is expected that the triphenylphosphine ligand would play a central role in stabilizing the various oxidation states of gold.

Regioselectivity and Stereoselectivity in Gold-Catalyzed Transformations

The high degree of regio- and stereoselectivity observed in gold-catalyzed reactions is one of their most significant and powerful attributes. As previously noted, the nucleophilic attack on a gold-activated alkyne typically proceeds in an anti-fashion, which translates to excellent stereoselectivity. d-nb.info

The regioselectivity, on the other hand, is dictated by a combination of several factors:

Electronic Effects of the Substrate: In unsymmetrical alkynes, the electronic properties of the substituents guide the nucleophilic attack to a specific alkyne carbon. researchgate.net

Steric Hindrance: Bulky substituents on either the alkyne or the nucleophile can sterically direct the attack to the less hindered position. nih.gov

Nature of the Ligand: The electronic and steric characteristics of the phosphine ligand on the gold center can profoundly influence the regiochemical outcome of the reaction. mdpi.comnih.gov For example, the use of bulky ligands can enforce a high degree of regioselectivity.

The Counter-ion: In catalytic systems involving cationic gold species, the nature of the counter-ion can also play a role in modulating the catalyst's reactivity and selectivity. mdpi.com

While no specific catalytic applications using "this compound" as a pre-catalyst have been described in the scientific literature, a catalytic system derived from it would be expected to exhibit the high levels of regio- and stereocontrol that are characteristic of gold(I)-phosphine catalysis.

Insufficient Data to Generate Article on the Reactivity of this compound

Despite a comprehensive search for scientific literature, there is a lack of specific research data concerning the reactivity profiles and mechanistic pathways of the chemical compound "this compound," with a particular focus on the role of counterions and solvents.

Initial and subsequent targeted searches for "this compound," "triphenyl(vinyl)phosphonium gold complex," and related terms did not yield any dedicated studies or detailed experimental findings on the modulation of its reactivity by different counterions and solvents. The available scientific literature provides general principles of gold catalysis, including the influence of counterions and solvents on various gold(I) and gold(III) complexes with other phosphine ligands. This body of work establishes that counterions can significantly impact the kinetics, selectivity, and the nature of the catalytically active species in gold-catalyzed reactions. Similarly, solvents are known to play a crucial role, for instance, by assisting in key protonolysis steps.

However, the absence of research focusing specifically on the "this compound" complex prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. Information on how the choice of counterion (e.g., chloride, triflate, etc.) or solvent might alter the reaction pathways, product distribution, or reaction rates for this particular compound is not available in the public domain.

Without specific experimental data, such as reaction yields under different conditions, spectroscopic data of intermediates, or computational studies on the reaction mechanism, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the generation of an article focusing solely on the chemical compound “this compound” as per the provided outline is not possible at this time due to insufficient specific data.

Catalytic Applications of Ethenyl Triphenyl Phosphanium;gold in Organic Synthesis

Hydrofunctionalization Reactions (Hydroamination, Hydroalkoxylation, Hydroarylation)

Gold(I) phosphonium (B103445) complexes are exceptional catalysts for hydrofunctionalization reactions, where a nucleophile adds across a carbon-carbon multiple bond. mdpi.comresearchgate.net This reactivity stems from the ability of the cationic gold center to activate alkynes, allenes, and alkenes towards nucleophilic attack. nih.govbeilstein-journals.orgnih.gov

Hydroamination: The addition of nitrogen nucleophiles to unsaturated systems is a fundamental transformation for synthesizing nitrogen-containing heterocycles. nih.govorganic-chemistry.org Gold-catalyzed hydroamination of alkynes, for instance, can proceed via an intermolecular or intramolecular fashion. nih.govacs.org While early examples often required gold(III) catalysts, gold(I) complexes, including those with phosphine (B1218219) ligands, have been developed for the intermolecular amination of alkynes with anilines to form imines. nih.gov The intramolecular hydroamination of unactivated alkenes using gold(I) catalysts provides an efficient route to various protected nitrogen heterocycles, often with broader substrate scope and milder conditions compared to other late-transition-metal systems. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed through an "outersphere" mechanism, where the cationic gold(I) complex activates the unsaturated bond, facilitating the nucleophilic attack. nih.govorganic-chemistry.org

Hydroalkoxylation: The gold-catalyzed addition of alcohols to alkynes is a highly atom-economical method for the synthesis of vinyl ethers and acetals/ketals. mdpi.com The reaction typically exhibits Markovnikov regioselectivity for terminal alkynes. mdpi.com Cationic gold complexes, including those supported by N-heterocyclic carbene (NHC) ligands, have proven to be highly active catalysts for the stereoselective intermolecular hydroalkoxylation of internal alkynes, yielding (Z)-vinyl ethers with high selectivity. acs.orgnih.gov Mechanistic investigations have provided a detailed understanding of the catalytic cycle, which involves the coordination of the alkyne to the gold center, nucleophilic attack by the alcohol, and subsequent protodeauration. researchgate.net

Hydroarylation: This class of reactions involves the addition of an arene C-H bond across an unsaturated C-C bond, offering a direct method for the functionalization of aromatic compounds. rsc.org Gold catalysts effectively promote both inter- and intramolecular hydroarylation of alkynes, alkenes, and allenes. rsc.org The mechanism often involves the activation of the unsaturated partner by the gold catalyst, followed by a Friedel-Crafts-type attack of the arene. beilstein-journals.org

Table 1: Overview of Hydrofunctionalization Reactions Catalyzed by Gold Phosphonium Complexes
Reaction TypeNucleophileUnsaturated SubstrateKey Product(s)Mechanistic InsightReferences
HydroaminationAmines, CarbamatesAlkynes, Alkenes, AllenesImines, N-HeterocyclesOften proceeds via an outersphere mechanism where the nucleophile attacks the gold-activated π-system. nih.govnih.govorganic-chemistry.org
HydroalkoxylationAlcohols, WaterAlkynesVinyl ethers, Ketones, AcetalsGenerally follows Markovnikov regioselectivity for terminal alkynes. Stereoselectivity can be controlled by the catalyst system. mdpi.comacs.orgnih.govresearchgate.net
HydroarylationArenesAlkynes, Alkenes, AllenesAryl-substituted alkenes and alkanesProceeds through activation of the unsaturated bond followed by electrophilic attack of the arene. beilstein-journals.orgrsc.org

Cycloaddition Reactions and Annulation Strategies

Gold phosphonium catalysts are highly effective in promoting cycloaddition and annulation reactions, providing access to a wide array of carbo- and heterocyclic structures. rsc.org These transformations often proceed through cascade processes initiated by the activation of an alkyne or allene (B1206475).

One notable strategy involves the gold-catalyzed reaction of allenynes, which can lead to the formation of fused cyclopropanes or acenaphthenes depending on the substrate structure. kyoto-u.ac.jpnih.gov The proposed mechanism involves the activation of the allene moiety by the cationic gold catalyst, followed by an intramolecular nucleophilic attack of the alkyne to generate a vinyl cation intermediate. kyoto-u.ac.jpnih.gov This intermediate can then be trapped by a nucleophile or undergo further intramolecular reactions.

Gold-catalyzed annulations of functionalized amines with alkynes have also emerged as a powerful strategy for constructing nitrogen-containing heterocycles. nih.govdntb.gov.uaresearchgate.net These cascade reactions offer a direct and efficient route to diverse azaheterocycles. Furthermore, gold catalysts can mediate formal cycloadditions, such as the [4+2] annulation between propiolic acids and alkenes to form unsaturated δ-lactones. mdpi.com The control over different cycloaddition pathways, for example, [4+2] versus [4+3] cycloadditions of allene-dienes, can be achieved by tuning the electronic properties of the ancillary ligands on the gold catalyst. acs.org

Activation of Alkynes, Allenes, and Alkenes in Cascade Processes

A hallmark of gold catalysis is its ability to selectively activate alkynes, allenes, and alkenes, even in the presence of other functional groups, initiating complex cascade reactions. numberanalytics.comnih.gov This selective activation is attributed to the strong π-Lewis acidity of cationic gold(I) complexes. nih.govacs.org

Alkyne Activation: Gold(I) complexes are paramount for the electrophilic activation of alkynes under homogeneous conditions. nih.govacs.org This activation renders the alkyne susceptible to nucleophilic attack, forming a trans-alkenyl-gold intermediate, which is a key step in a vast number of synthetic transformations, including hydrofunctionalizations and cycloisomerizations. acs.org

Allene Activation: Gold catalysts are also adept at activating allenes for nucleophilic attack, leading to the formation of various cyclic compounds. nih.gov The intermolecular hydroamination of allenes, for example, has been studied mechanistically, providing evidence that allene activation is the rate-limiting step. nih.gov Gold-catalyzed cascade reactions involving allenes can proceed through the formation of gold carbene intermediates, which then participate in subsequent transformations. rsc.org

Alkene Activation: While the activation of unactivated alkenes is more challenging compared to alkynes and allenes, gold catalysts have shown significant promise in this area. beilstein-journals.org The mechanism generally involves the coordination of the C-C double bond to the gold catalyst, followed by nucleophilic attack to form an alkylgold intermediate. beilstein-journals.org

These activation processes are often the entry point into elegant cascade sequences that allow for the rapid construction of molecular complexity from simple starting materials. For instance, a gold(I)-catalyzed cascade cyclization-oxidative cross-coupling process has been developed to synthesize β-alkynyl-γ-butenolides from allenoates and terminal alkynes. nih.gov

Cross-Coupling Methodologies (e.g., C-C, C-N, C-O bond formations)

While traditionally known for their π-Lewis acidity, gold catalysts have more recently been recognized for their potential in cross-coupling reactions, a field long dominated by palladium. researchgate.netrsc.org This has opened up new avenues for carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond formations.

C-C Coupling: Gold catalysts, particularly Au(I) complexes, can mediate Suzuki-type cross-coupling reactions. uoa.gr The d¹⁰ electronic configuration of Au(I) is analogous to Pd(0), the active species in many palladium-catalyzed cross-couplings. uoa.gr Furthermore, gold nanoparticles have been investigated as catalysts for C-C coupling reactions, with evidence suggesting that leaching of gold atoms from the nanoparticle surface can form catalytically active homogeneous species. datapdf.com

C-N and C-O Coupling: Gold-catalyzed C-N and C-O cross-coupling reactions have been developed, often proceeding without the need for external oxidants. rsc.org Ligand design has been instrumental in enabling these transformations. For example, the use of ancillary (P,N)-ligands has facilitated the first gold-catalyzed C-N cross-coupling of aryl iodides with amines. acs.org These reactions are believed to proceed through a Au(I)/Au(III) redox cycle. rsc.orgacs.org Recent advances have even demonstrated the gold-catalyzed C-N cross-coupling of aryl iodides with challenging nitrogen sources like aliphatic nitriles. acs.orgnih.gov Similarly, gold-catalyzed C-O coupling of aryl halides with aliphatic alcohols and water has been achieved. rsc.org

Table 2: Selected Gold-Catalyzed Cross-Coupling Reactions
Coupling TypeReactantsCatalyst SystemKey FeatureReferences
C-C (Suzuki-type)Aryl iodides, Phenylboronic acidsAu(I) complexes (e.g., with Schiff-base or NHC ligands)Au(I) exhibits similar electronic configuration to Pd(0). uoa.gr
C-NAryl iodides, Amines/NitrilesAu(I) with (P,N)-ligandsProceeds via a proposed Au(I)/Au(III) redox cycle, often oxidant-free. rsc.orgacs.orgacs.orgnih.gov
C-OAryl halides, Alcohols/WaterAu(I) complexesExtends coupling to challenging nucleophiles like aliphatic alcohols and water. rsc.org
C-C (Oxidative)Allenoates, Terminal alkynesAu(I) with an external oxidantCascade cyclization-oxidative cross-coupling. nih.gov

Gold-Catalyzed Polymerization Reactions

The application of homogeneous gold catalysis in polymer synthesis is a more recent but rapidly growing field. researchgate.net Gold complexes have been successfully employed for the polycondensation of alkyne-containing comonomers with (hetero)arene nucleophiles. researchgate.net This approach leverages the ability of gold catalysts to mediate intermolecular hydroarylation reactions. researchgate.net

The proposed catalytic cycle for this polymerization involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the arene, and subsequent steps to regenerate the active catalyst and propagate the polymer chain. researchgate.net This methodology provides a novel route to high molecular weight aromatic copolymers under mild conditions. researchgate.net

Heterogeneous Catalysis with Supported Ethenyl(triphenyl)phosphanium;gold Systems

While homogeneous gold catalysts offer high activity and selectivity, their separation and recycling can be challenging. To address this, significant research has focused on developing heterogeneous catalysts by immobilizing gold complexes on solid supports. mdpi.com

Gold phosphonium complexes can be anchored to various materials, such as resins or silica. researchgate.net For example, a catalytic system involving an N-heterocyclic carbene (NHC) ligand attached to a support has been studied for its behavior as a heterogeneous catalyst in cross-coupling reactions. uoa.gr Supported gold nanoparticles also represent a major area of heterogeneous gold catalysis. mdpi.com In some cases, these supported catalysts have demonstrated excellent recyclability without a significant loss of activity. uoa.gr The nature of the support can also play a crucial role in modulating the catalytic activity. researchgate.net

Ligand Design and Modification Strategies for Ethenyl Triphenyl Phosphanium;gold Analogues

Steric and Electronic Tuning of the Phosphonium (B103445) Moiety

The catalytic activity of gold(I) phosphine (B1218219) complexes is profoundly influenced by the steric and electronic properties of the phosphine ligand. nih.govresearchgate.net Fine-tuning these characteristics is a key strategy for optimizing catalyst performance.

Electronic Effects: The electron-donating ability of the phosphine ligand is a critical parameter. Electron-rich phosphines enhance the electron density on the gold center, which can influence its reactivity in various catalytic cycles. For instance, ylide-substituted phosphines (YPhos) have been developed as a class of exceptionally strong donor ligands that surpass the donor capacity of traditional trialkylphosphines. gessnergroup.com This enhanced donation leads to highly active catalysts for transformations like hydroaminations and cyclizations. gessnergroup.com In redox catalysis, the electronic properties of ligands are also crucial. Studies on DalPhos-based (P^N) ligands have shown that electron-rich substituents on the aryl ring of the ligand can enhance the rate of oxidative addition at the Au(I) center. chemrxiv.org

Steric Effects: The steric bulk of the phosphine ligand plays a vital role in controlling selectivity and preventing catalyst deactivation. nih.gov In dinuclear gold(I) complexes, bulky thiolate ligands can physically hinder the close approach of the two gold atoms. researchgate.net The development of mononuclear phosphite (B83602) and phosphoramidite (B1245037) ligands with a judiciously designed steric environment, creating "walls" around the gold center, has been successful in expanding the scope of enantioselective gold catalysis to cycloadditions. nih.gov In the context of intermolecular reactions involving highly reactive α-oxo gold carbene intermediates, bulky P,N-bidentate ligands like Mor-DalPhos are uniquely effective. nih.gov The steric shielding provided by the ligand is thought to stabilize the reactive intermediate by favoring a tris-coordinated gold carbene species over the more typical and highly electrophilic bis-coordinated one. nih.gov

The interplay between steric and electronic effects is complex and often inseparable. Computational studies on gold(I) N-heterocyclic carbene (NHC) complexes, which share similarities with phosphines, show that modifications intended to alter electronic properties can also impact the steric environment of the ligand. nih.gov

Table 1: Impact of Ligand Tuning on Gold Catalysis

Ligand Type Tuning Strategy Effect on Catalysis Relevant Transformation Citation
Ylide-substituted phosphines (YPhos) Increased electron donation Generation of highly active catalysts Hydroaminations, Cyclizations gessnergroup.com
DalPhos-based (P^N) ligands Electron-rich substituents on aryl ring Enhanced rate of oxidative addition Redox Gold Catalysis chemrxiv.org
Mononuclear phosphites/phosphoramidites Increased steric bulk ("walls") Enhanced enantioselectivity Cycloadditions nih.gov
Mor-DalPhos (P,N-bidentate) Steric shielding of carbene Attenuated reactivity of carbene intermediate Intermolecular trapping of α-oxo gold carbenes nih.gov

Introduction of Chiral Elements to the Ligand Framework

A major focus in gold catalysis is the development of enantioselective transformations, which necessitates the incorporation of chirality into the catalyst system. Designing chiral phosphine ligands has proven to be a highly effective strategy.

Bifunctional ligands, which contain both a coordinating phosphine group and a separate functional group capable of non-covalent interactions, are a cornerstone of modern chiral ligand design. nih.gov These ligands can induce asymmetry through attractive interactions, such as hydrogen bonding, rather than relying solely on steric repulsion. nih.gov For example, an amide-functionalized chiral binaphthylphosphine ligand enables the highly enantioselective trapping of an in-situ generated gold carbene by an alcohol. nih.gov The amide group is believed to interact with the incoming alcohol via hydrogen bonding, directing its nucleophilic attack. nih.gov

Another successful approach involves designing chiral bifunctional biphenyl-2-ylphosphine ligands. escholarship.orgacs.orgescholarship.org A ligand featuring a chiral tetrahydroisoquinoline moiety has been shown to be essential for metal-ligand cooperation in the asymmetric isomerization and cyclization of propargyl sulfonamides to form chiral 3-pyrrolines. escholarship.orgescholarship.org Similarly, a different bifunctional biphenyl-2-ylphosphine ligand enabled the asymmetric isomerization of alkynes to allenes and the synthesis of 2,5-dihydrofurans with good to excellent enantiomeric excesses. acs.org

Taddol-derived phosphine-phosphite ligands have also been employed to create chiral gold catalysts. When prepared in situ, these catalysts have been used for the [3+3]-cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with azomethine imines, affording furo[3,4-d]tetrahydropyridazine derivatives with high yields and enantioselectivities (up to 96% ee). nih.gov

Table 2: Examples of Chiral Phosphine Ligands in Asymmetric Gold Catalysis

Chiral Ligand Type Key Feature Application Achieved Selectivity Citation
Amide-functionalized binaphthylphosphine Bifunctional; H-bonding Enantioselective trapping of gold carbene by alcohols Excellent enantiomeric excesses nih.gov
Biphenyl-2-ylphosphine with tetrahydroisoquinoline Bifunctional; metal-ligand cooperation Asymmetric cyclization of propargyl sulfonamides Excellent diastereoselectivities escholarship.orgescholarship.org
Taddol-derived phosphine-phosphite In situ catalyst formation [3+3]-Cycloaddition Up to 96% ee nih.gov

Multidentate and Polymeric Ligand Scaffolds in Ethenyl(triphenyl)phosphanium;gold Chemistry

Expanding beyond simple monodentate phosphines, researchers have explored multidentate and polymeric ligands to enhance catalyst stability, activity, and recyclability.

Multidentate Ligands: Bidentate and polydentate phosphine ligands can chelate to the gold center, often leading to more stable complexes compared to their monodentate counterparts. nih.govalfachemic.com The use of multidentate phosphines allows for the preparation of gold clusters with varied core sizes and unique structures. nih.gov The weaker nature of the gold-phosphorus (Au-P) bond is advantageous, as it allows for ligand removal under mild conditions to activate the catalyst without causing agglomeration. nih.gov In a study on CO oxidation, binuclear gold complexes with bidentate chelating phosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) and POP (tetraphenylphosphoxane) were used as precursors for supported catalysts. nih.gov The thermal decomposition of the POP ligand resulted in phosphorus-containing residues that stabilized the gold nanoparticles, enhancing their thermal stability and catalytic performance compared to a phosphorus-free reference catalyst. nih.gov

Polymeric Scaffolds: Immobilizing gold catalysts on polymeric supports is a strategy to overcome challenges like catalyst recovery and loss of activity due to aggregation. mdpi.com Homogeneous gold catalysis has been successfully applied to the post-polymerization modification of commodity aromatic polymers like polystyrene (PS) and polysulfone (PSU). nih.govacs.org Using a gold catalyst with a dialkylbiaryl phosphine ligand, phenyl rings within the polymer were directly functionalized via intermolecular hydroarylation. nih.govacs.org This demonstrates the potential to chemically transform and upcycle high-volume plastics. nih.govacs.org Furthermore, helical polymers have been oriented on a gold substrate by introducing a cysteine residue at the polymer's chain end, which forms a bond with the gold surface, showcasing advanced control over macromolecular structures. acs.org

Comparison with Other Ligand Classes (e.g., N-Heterocyclic Carbenes) in Gold Catalysis

While phosphines have long been the dominant ligand class in gold catalysis, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative. researchgate.net The choice between a phosphine and an NHC ligand can significantly impact the outcome of a catalytic reaction.

Electronic and Bonding Differences: NHCs are generally considered to be stronger σ-donors than even trialkylphosphines. nih.gov This strong donation results in a very stable metal-ligand bond. researchgate.net Theoretical studies comparing phosphine and NHC ligands in Grubbs' catalysts revealed that the NHC ligand is more tightly bonded due to larger contributions from σ-donation, π-back-donation, and synergic effects. acs.org However, in the context of main group chemistry, NHCs were found to have superior π-acceptor capability from the E-E core (where E is a group 15 element), which is the opposite of what is typically observed in transition metal chemistry. acs.org

Catalytic Performance: The enhanced stability and distinct electronic properties of Au-NHC complexes have led to their use in a wide range of reactions, where they sometimes show superior catalytic activity compared to phosphine-gold species. researchgate.net For example, in the hydroamination of unactivated alkynes, NHC-gold complexes showed better catalytic activity than sterically hindered biphenylphosphine-gold catalysts. researchgate.net In some tandem reactions, the use of an NHC-gold catalyst was essential for the reaction to proceed, while phosphine-based catalysts were ineffective. researchgate.net However, the superiority of one ligand class over the other is not absolute. Kinetic studies on ruthenium-indenylidene precatalysts for olefin metathesis revealed a complementary relationship, where neither the phosphine- nor the NHC-containing catalyst was the most efficient for all substrates. nih.gov This highlights that the optimal ligand is often substrate-dependent. nih.gov A review of gold(I) complexes used in organic synthesis focuses on quantitative comparisons between different phosphine and NHC ligands, underscoring the importance of empirical evaluation. acs.org

Table 3: Comparative Properties of Phosphine and NHC Ligands in Gold Catalysis

Feature Phosphines N-Heterocyclic Carbenes (NHCs) Citation
σ-Donation Good σ-donors Stronger σ-donors than phosphines nih.gov
M-L Bond Strength Dative covalent bond, often labile Strong, stable M-C bond nih.govresearchgate.net
Tunability Steric and electronic properties are tunable Highly tunable via backbone and N-substituents gessnergroup.comresearchgate.net
Catalytic Activity Privileged ligand class in many reactions Can show enhanced activity and stability researchgate.netresearchgate.net
Key Advantage Rich history, well-understood, labile for catalyst activation High stability, strong donor, resistant to oxidation nih.govresearchgate.net

Strategies for Achieving Low Catalyst Loadings through Ligand Engineering

A significant drawback of homogeneous gold catalysis is the high cost of gold, which often necessitates catalyst loadings of 0.5 mol% or higher. nih.gov This can render processes unsuitable for large-scale industrial applications. nih.gov A key goal of ligand design is therefore to dramatically improve the turnover numbers (TONs) of gold catalysts, allowing for significantly lower catalyst loadings. nih.govacs.org

Optimizing reaction conditions, including the choice of counterions and additives, can also play a role in improving catalyst efficiency, but ligand tuning is a primary and powerful strategy for achieving high catalyst TONs. nih.govacs.org The development of highly active catalysts through ligand engineering, such as the aforementioned bifunctional phosphines or the electronically potent YPhos ligands, is crucial for making gold catalysis more economically viable and sustainable. gessnergroup.comnih.gov


Advanced Material Applications of Ethenyl Triphenyl Phosphanium;gold Complexes

Integration into Functional Materials (e.g., Polymeric Matrices)

The incorporation of gold-phosphine complexes into polymeric matrices is a key strategy for creating functional materials with tailored optical, electronic, and catalytic properties. The polymer matrix can enhance the stability of the gold complexes, control their dispersion, and introduce new functionalities.

Research has demonstrated the synthesis of gold nanoparticles (AuNPs) within polymer matrices, where the polymer acts as both a reducing and stabilizing agent. mdpi.com Polymers with functional groups like lactam rings, carboxylic groups, or amino groups can be used to directly synthesize and stabilize AuNPs. mdpi.comnih.gov For instance, the synthesis of AuNPs in an SU-8 polymer matrix through thermal decomposition has been reported, with the resulting nanocomposite exhibiting distinct optical properties based on the particle size and concentration. mdpi.com The annealing temperature and duration are critical factors that control the formation and properties of the AuNPs within the polymer. mdpi.com

Another approach involves coating pre-synthesized AuNPs with a polymer corona. nih.gov A method for creating ultrasmall (2.5 nm) gold cores capped with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) allows for subsequent functionalization with hetero-functional polyethylene (B3416737) glycol (PEG). nih.gov This process not only increases the hydrodynamic radius but also introduces various functional groups (e.g., methyl, carboxyl, amino) onto the surface, enabling extensive customization. nih.gov

Luminescent polymers represent another significant area. Gold(I) alkynyl complexes, which often feature phosphine (B1218219) ligands, are known for their luminescence and have been incorporated into polymeric structures. researchgate.net Similarly, gold thiolate coordination polymers can be mixed with organic polymers like poly(methyl methacrylate) (PMMA) or polyvinylidene fluoride (B91410) (PVDF) to create transparent, flexible, and luminescent thin films. mdpi.com The emission color of these composite materials can be tuned by adjusting the loading of the gold coordination polymer, making them promising for applications in lighting devices. mdpi.com The phosphonium (B103445) moiety in a complex like ethenyl(triphenyl)phosphanium could be leveraged to ensure compatibility and strong interaction with specific polymer backbones, potentially through electrostatic interactions or by being part of a polymerizable monomer.

Table 1: Examples of Gold-Polymer Functional Materials
Polymer TypeGold Species/PrecursorIntegration MethodKey Finding/ApplicationReference
Poly(N-vinylpyrrolidone) (PVP), Poly(ethylene glycol) (PEG)HAuCl₄One-pot synthesis (polymer as stabilizer)Polymer structure and concentration control AuNP size, stability, and optical properties. mdpi.com
Polyethylene glycol (PEG) (thiol-functionalized)THPC-capped AuNPsGrafting-to (polymer corona addition)Creates customizable, functionalized AuNPs with increased hydrodynamic radius and stability. nih.gov
SU-8 PhotoresistGold(III) chloride hydrateIn-situ thermal decompositionFormation of AuNPs in a polymer film with tunable surface plasmon resonance based on annealing conditions. mdpi.com
Poly(methyl methacrylate) (PMMA)[Au(m-SPhCO₂H)]n Coordination PolymerPhysical mixingCreates flexible, transparent, luminescent composite films with tunable emission colors. mdpi.com

Applications in Chemical Sensing Methodologies

Luminescent gold(I) complexes, particularly those with phosphine ligands, serve as an excellent platform for designing sensitive and selective chemical sensors. bohrium.comresearchgate.net Their sensing capabilities often arise from the modulation of their unique photophysical properties, such as luminescence, in the presence of a target analyte.

The primary mechanisms for sensing involve the analyte-induced switching of intramolecular gold-gold (aurophilic) interactions or the modulation of photoinduced electron transfer (PET) processes. bohrium.comresearchgate.net By judiciously designing the ligands attached to the gold center, specific receptors for cations or anions can be incorporated. bohrium.com For example, dinuclear gold(I) complexes featuring crown ether pendants have been shown to sense alkali metal ions, where the binding event switches on the intramolecular Au···Au interaction, leading to a change in luminescence. bohrium.com Similarly, gold(I) complexes with urea-functionalized phosphine ligands can act as selective colorimetric probes for fluoride ions through hydrogen bonding interactions. bohrium.com

Gold nanoclusters (AuNCs), which are ultrasmall nanoparticles with molecule-like properties, are also prominent in sensing applications. mdpi.comacs.org The surface ligands of AuNCs, which can include phosphine derivatives, provide abundant sites for interaction with target analytes. mdpi.com The gold core itself can interact with electron-donating groups, and the entire nanocluster's luminescence can be quenched or enhanced upon analyte binding. mdpi.com For instance, glutathione-stabilized AuNCs have been used in "turn-on" sensors where the fluorescence, initially quenched, is restored in the presence of the target. nih.gov The use of phosphonium-functionalized AuNPs for sensing is also an active area of research, leveraging the unique properties imparted by the phosphonium group. rsc.orgnih.gov

Table 2: Gold-Phosphine Complexes in Chemical Sensing
Gold Complex/SystemTarget AnalyteSensing MechanismKey FeatureReference
Dinuclear Au(I) complexes with crown ether pendantsAlkali metal ionsAnalyte binding switches on intramolecular Au···Au interaction.Luminescence is turned on upon cation binding. bohrium.com
Dinuclear phosphine Au(I) thiolate complexes with urea (B33335) pendantsFluoride (F⁻) ionsHydrogen bonding interaction with the anion.Acts as a selective colorimetric probe. bohrium.com
Alkynylgold(I) complex with a dipicolylamine receptorCopper (Cu²⁺) ionsSpecific binding to the dipicolylamine receptor.High sensitivity and selectivity for Cu²⁺, with reversible recognition. bohrium.com
Glutathione-stabilized AuNCs with MnO₂ nanoshellGlutathione (GSH)"Turn-on" fluorescence upon reaction with GSH.Enables imaging of overexpressed GSH in cancer cells. nih.gov

Photoredox Catalysis and Photoactive Gold Systems

A paradigm-shifting development in gold catalysis involves merging it with visible-light photoredox catalysis to create powerful dual catalytic systems. nih.gov This approach enables gold to participate in redox cycles that are otherwise difficult to access, expanding its catalytic scope beyond traditional hydrofunctionalization reactions. nih.govacs.org These reactions typically proceed under mild, ambient conditions, often using simple household light sources. nih.govrsc.org

The general mechanism involves a photocatalyst, such as [Ru(bpy)₃]²⁺, which, upon irradiation with visible light, enters an excited state. acs.org This excited photocatalyst can reduce a substrate, like an aryldiazonium salt, to generate a highly reactive aryl radical. acs.orgacs.org This radical then interacts with a Au(I) complex (such as one containing a phosphine ligand), oxidizing it first to a Au(II) species and subsequently to a cationic Au(III) intermediate. acs.orgnih.govthieme-connect.com This electrophilic Au(III) species is the key to unlocking new reactivity, enabling a variety of bond-forming reactions. acs.orgnih.gov

This dual catalytic strategy has been successfully applied to a range of transformations, including:

Intramolecular oxy- and aminoarylation of alkenes: This was one of the first demonstrations of the concept, achieving the formation of both a C-O/N bond and a C-C bond in a single operation. nih.gov

Arylative Ring Expansion: Alkenyl and allenyl cycloalkanols can be coupled with aryl diazonium salts to generate larger, functionalized cyclic ketones. acs.orgnih.gov Mechanistic studies confirmed that the reaction proceeds through the formation of a gold(III)-aryl intermediate. acs.orgnih.gov

C(sp)-H Arylation of Terminal Alkynes: This method allows for the direct, base-free arylation of terminal alkynes using aryldiazonium salts as the aryl source, producing diversely functionalized arylalkynes. rsc.org

A key advantage of this dual system is the high selectivity for cross-coupled products over undesired homodimerization, as the oxidation of gold(I) and the coordination of the coupling partner are effectively simultaneous. nih.govacs.org

Table 3: Examples of Dual Gold/Photoredox Catalyzed Reactions
Reaction TypeGold Catalyst SystemAryl SourceKey TransformationReference
Oxy- and Aminoarylation of AlkenesAu(I) complex / [Ru(bpy)₃]²⁺Aryldiazonium SaltsIntramolecular formation of C-O/N and C-C bonds. nih.govacs.org
Arylative Ring ExpansionAu(I) complex / [Ru(bpy)₃]²⁺Aryldiazonium SaltsCoupling of alkenyl cycloalkanols with aryl groups to form larger cyclic ketones. acs.orgnih.gov
C(sp)-H ArylationAu(I) complex / [Ru(bpy)₃]²⁺Aryldiazonium SaltsDirect arylation of terminal alkynes under mild, base-free conditions. rsc.org
C(aryl)-CF₃ CouplingPhosphine Au(I) aryl complexCF₃I (photoinitiated)Photoinitiated oxidative addition of CF₃I to a Au(I) center, followed by reductive elimination. nih.gov

Nanostructured Gold Systems with Phosphonium Functionalization

The functionalization of gold nanostructures, such as nanoparticles (AuNPs) and nanoclusters (AuNCs), with phosphine and phosphonium ligands is critical for controlling their synthesis, stability, and function. rsc.orgnih.gov These ligands play a defining role in the resulting material's size, geometry, solubility, and catalytic activity. nih.gov

Phosphine ligands are instrumental in the synthesis of atomically precise gold clusters. nih.gov The Au-P bond is a dative covalent bond that is simpler than the bonding motifs in thiolate-protected clusters, leading to distinct chemical and physical properties. nih.gov Computational studies have shown that phosphine ligation significantly alters the electronic structure of gold clusters, stabilizing three-dimensional geometries at smaller atom counts than in bare gold clusters. acs.orgnih.gov The synthesis of phosphine-stabilized AuNPs can be achieved through methods like the reduction of a gold salt with a mild reducing agent such as 9-borabicyclo[3.3.1]nonane (9-BBN), yielding particles in the 1.2-2.8 nm range. acs.org

Attaching cationic phosphonium groups to the surface of AuNPs is a particularly attractive strategy for biomedical applications. rsc.org Phosphonium cations are lipophilic and are known to be taken up by cells and accumulate in mitochondria. nih.govrsc.orgrsc.org This targeting capability makes phosphonium-functionalized AuNPs promising vehicles for therapeutics and diagnostics. These nanoparticles can be rendered water-soluble and stable in biological media. rsc.org

Furthermore, phosphine- and phosphonate-functionalized gold nanosystems exhibit significant catalytic activity. rsc.orgosti.gov For example, amine-functionalized AuNPs self-assembled onto phosphonate-functionalized graphene nanosheets create a highly active composite catalyst for the reduction of 4-nitrophenol. rsc.org The stability and activity of these nanostructured catalysts are highly dependent on the nature of the ligand. Ligands that combine both phosphine and thiol groups have been shown to greatly enhance the stability of the resulting AuNPs. rsc.org

Table 4: Phosphonium-Functionalized Gold Nanosystems
NanosystemLigand/FunctionalizationSynthesis HighlightKey Property/ApplicationReference
AuNPsCationic phosphonium thiolate ligandsSynthesized from triarylphosphoniopropylthiosulfate zwitterions.Water-soluble, stable in biological media, potential for mitochondria targeting. rsc.org
AuNPsPhosphine oxide derivatives with thioacetyl groupsReduction of KAuCl₄ with NaBH₄ in DMSO.High stability (up to 5 months); applications in sensing and catalysis. rsc.orgnih.gov
AuNPsTriphenylphosphine (B44618) (TPP)Reduction of gold salt with 9-BBN.Produces small (1.2-2.8 nm) AuNPs; serves as a precursor for ligand exchange reactions. acs.org
Au-NP/Graphene CompositeAmine-functionalized AuNPs on phosphonate-functionalized grapheneSelf-assembly via electrostatic/hydrogen bonding.Highly active catalyst for the reduction of 4-nitrophenol. rsc.org
Au₂P₃ NanoparticlesSynthesized from CTAB-functionalized gold nanorodsHigh-temperature decomposition of tri-n-octylphosphine.Higher catalytic activity than polycrystalline gold for the hydrogen evolution reaction. osti.gov

Broader Scientific Context and Future Research Directions

Integration of Ethenyl(triphenyl)phosphanium;gold in Sustainable Chemical Processes

The pursuit of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use of hazardous substances, is a major driver in modern catalysis. Gold catalysis, in general, aligns well with these principles due to the often mild reaction conditions, high selectivity, and exceptional functional group tolerance that gold catalysts exhibit. sigmaaldrich.comnih.gov The integration of this compound into sustainable chemical processes is a promising avenue for future research.

One potential application lies in its use as a catalyst for atom-economical reactions, such as additions and rearrangements, where all or most of the atoms of the reactants are incorporated into the final product. sigmaaldrich.com Gold catalysts are renowned for promoting such transformations. sigmaaldrich.com The unique structure of this compound, with its specific phosphonium (B103445) counter-ion, could influence catalyst solubility in environmentally benign solvents like water or ionic liquids, potentially enabling cleaner reaction and separation protocols. researchgate.net Furthermore, the development of heterogeneous versions of this catalyst, for instance by immobilization on a solid support, could facilitate catalyst recovery and reuse, a key principle of green chemistry. The synthesis of gold nanoparticles using biological and plant-based extracts for therapeutic applications highlights the drive towards eco-friendly production methods, a philosophy that could be extended to the synthesis of catalysts like this compound. nih.gov

Future research should focus on evaluating the catalytic efficiency of this compound in benchmark sustainable reactions and exploring its stability and recyclability. Its performance could be compared against established gold catalysts to identify unique advantages conferred by the ethenyl(triphenyl)phosphanium cation.

Data-Driven Approaches and Machine Learning for Catalyst Design

The traditional trial-and-error approach to catalyst discovery is often time-consuming and resource-intensive. cmu.edu Data-driven methodologies, including machine learning (ML), are revolutionizing catalyst design by enabling the rapid screening of vast chemical spaces and the prediction of catalyst performance. youtube.comresearchgate.net Even for a novel or understudied compound like this compound, these computational tools offer a powerful strategy for predicting its potential and guiding experimental efforts.

An ML framework could be developed to predict the catalytic activity of this specific gold salt. youtube.com The model would be trained on a dataset comprising various gold catalysts, with input features (descriptors) encoding their structural and electronic properties. For this compound, these features would include the steric bulk and electronic nature of the triphenylphosphine (B44618) group, the influence of the ethenyl substituent, and the nature of the gold anion. By learning the complex relationships between these features and catalytic outcomes from existing data, the model could predict the performance of this new compound in various reactions. researchgate.netnsf.gov

This predictive power can accelerate the discovery of optimal reaction conditions or even suggest modifications to the catalyst structure for enhanced activity or selectivity. For instance, ML models can help identify the ideal balance of electronic properties on the gold center, which is often critical for high catalytic efficiency. nih.gov This data-driven approach minimizes the need for extensive experimental screening and provides a rational basis for catalyst development, shedding light on the path to accelerate the design and discovery of high-performance catalysts. nsf.gov

Table 1: Illustrative Machine Learning Model Features for Catalyst Screening This table is illustrative and based on general principles of ML in catalysis, as specific data for this compound is not available.

Feature Category Specific Descriptor Example for this compound Rationale
Steric Properties Cone Angle (Tolman) of the PPh₃ moiety Quantifies the steric bulk around the potential coordination site, influencing substrate access.
Electronic Properties Hammett Parameter of substituents (ethenyl group) Describes the electron-donating or -withdrawing nature, affecting the Lewis acidity of a potential catalytic species.
Cation Properties Calculated Charge Distribution of the Phosphonium Ion Influences interactions with solvent and reactants, potentially affecting the reaction mechanism and rate.
Anion Properties Coordination Ability of the Gold Anion Determines the lability and availability of the active catalytic gold species.
Reaction Parameters Solvent Dielectric Constant A key parameter for model training to predict catalyst performance under different experimental conditions.

Mechanistic Insights into Complex Catalytic Cycles

Understanding the reaction mechanism is fundamental to optimizing catalytic processes and designing new catalysts. For gold compounds, catalysis often involves the activation of unsaturated π-systems like alkynes and allenes. sigmaaldrich.comresearchgate.net A central question for this compound is the precise role of its constituent ions during a catalytic cycle.

Typically, cationic phosphine-gold(I) complexes activate alkynes for nucleophilic attack. researchgate.netcmu.edu In such a scenario, the ethenyl(triphenyl)phosphanium cation might act as a non-coordinating "spectator" ion. However, its structure invites speculation about a more active role. The proximity of the vinyl group to the cationic phosphorus center could lead to unique electronic effects or even direct participation in the reaction.

A plausible catalytic cycle, based on known gold chemistry, could involve the formation of a transient vinyl-gold intermediate. nih.govnih.gov These species are typically formed after a nucleophile adds to a gold-activated alkyne. nih.gov Mechanistic studies, potentially using computational tools like Density Functional Theory (DFT) and in-situ spectroscopic monitoring, would be crucial to elucidate the pathway. nih.gov Such studies could reveal whether the phosphonium cation influences the stability or reactivity of key intermediates, such as a vinyl-gold species, or if it facilitates proton transfer steps. The investigation could also clarify whether the catalysis proceeds via a Au(I)/Au(III) redox cycle, which often requires specific conditions and ligands. nih.govnih.gov

Exploration of Novel Reaction Manifolds and Substrate Scope Expansion

Gold catalysis has unlocked a plethora of unique chemical transformations, particularly in the synthesis of complex cyclic and heterocyclic molecules. sigmaaldrich.com A key area of future research for this compound would be to explore its ability to catalyze novel reactions or to expand the range of substrates for known transformations.

Given the propensity of gold catalysts to mediate rearrangements and cycloisomerizations, this compound could be tested in reactions such as enyne cyclizations or the intramolecular hydrofunctionalization of unsaturated systems. sigmaaldrich.comnih.gov The specific steric and electronic environment provided by the ethenyl(triphenyl)phosphanium cation could offer unique selectivity compared to more conventional gold catalysts. For example, in reactions that generate electrophilic gold carbene intermediates, the nature of the counter-ion can be critical, and the ethenylphosphonium cation could provide a unique chiral or electronic environment to control the reaction's outcome. mdpi.com

The substrate scope is a critical measure of a catalyst's utility. Research should systematically evaluate the performance of this compound with a diverse range of substrates bearing various functional groups. nih.gov This would map out the catalyst's functional group tolerance and identify areas where it excels. For instance, its ability to activate terminal versus internal alkynes or to differentiate between various nucleophiles would be of significant interest. nih.gov Such studies could lead to the discovery of new synthetic methods for preparing valuable chemical scaffolds.

Table 2: Potential Reaction Classes for this compound This table is illustrative, based on known gold-catalyzed reactions. The suitability of the specific compound would require experimental validation.

Reaction Type General Transformation Potential Role of Catalyst
Enyne Cycloisomerization Conversion of a 1,6-enyne to a bicyclic product Activation of the alkyne for intramolecular attack by the alkene. nih.gov
Hydroamination/Hydration Addition of N-H or O-H across a C-C triple bond Lewis-acidic activation of the alkyne to make it susceptible to nucleophilic attack. cmu.edu
Propargyl Claisen Rearrangement Rearrangement of propargyl vinyl ethers to allenic aldehydes Catalyzing the cmu.educmu.edu-sigmatropic rearrangement under mild conditions. sigmaaldrich.com
(3+2) Cycloaddition Reaction of a vinylcyclopropane (B126155) with an imine Facilitating the ring-opening of the cyclopropane (B1198618) and subsequent annulation.

Synergistic Catalysis with this compound and Other Metal Centers

Synergistic catalysis, where two or more distinct catalysts work in concert to promote a single chemical transformation, has emerged as a powerful strategy for achieving reactions that are not possible with either catalyst alone. This approach opens up new mechanistic pathways and has been successfully applied in gold catalysis. nih.gov

This compound is a compelling candidate for dual catalytic systems. It could be paired with a second transition metal catalyst, such as palladium, iron, or a photoredox catalyst. nih.gov For example, a gold catalyst can activate an alkyne to form a vinyl-gold intermediate, which is nucleophilic. nih.gov A second catalyst, like an iron complex, could then generate a radical species that adds preferentially to this vinyl-gold intermediate, enabling a complex multi-bond-forming cascade. nih.gov This type of synergistic approach has been shown to be effective for generating substituted heterocycle aldehydes. nih.gov

Another possibility involves combining the gold catalyst with a chiral Brønsted acid or a chiral anion. This strategy could be employed to achieve asymmetric induction, where the chiral counter-ion or co-catalyst controls the stereochemical outcome of the reaction. This is particularly relevant for gold catalysis, where achieving high enantioselectivity can be challenging due to the linear coordination geometry often preferred by gold(I). By working synergistically, the gold center would activate the substrate while the chiral co-catalyst would control the facial selectivity of the subsequent bond formation.

Q & A

Q. What experimental methodologies are recommended for synthesizing ethenyl(triphenyl)phosphanium gold(I) complexes with high purity?

Synthesis typically involves reacting triphenylphosphine with ethenyl halides (e.g., bromoethenyl derivatives) in aprotic solvents like toluene or acetonitrile under reflux. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts, as seen in analogous phosphonium salt syntheses . Purification via recrystallization or column chromatography is critical, with NMR (¹H, ³¹P) and elemental analysis used to confirm purity .

Q. How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in gold-phosphine complexes?

Single-crystal X-ray diffraction is the gold standard for determining coordination geometry. For example, monodentate vs. bidentate ligand binding in gold(I) complexes can be resolved using SHELXL for refinement . Challenges like twinning or weak diffraction require iterative SHELX parameter adjustments (e.g., HKLF 5 for twinned data) . Data contradiction analysis may involve comparing bond lengths/angles with DFT-calculated values .

Q. What spectroscopic techniques are essential for characterizing ethenyl(triphenyl)phosphanium gold derivatives?

  • ³¹P NMR : Detects phosphorus environment shifts (δ ~20–30 ppm for triphenylphosphine ligands) and monitors ligand exchange .
  • IR Spectroscopy : Identifies Au–P stretching modes (400–500 cm⁻¹) and ethenyl group vibrations (C=C ~1600 cm⁻¹) .
  • ESI-MS : Confirms molecular ion peaks and detects fragmentation patterns .

Advanced Research Questions

Q. How do sterically demanding phosphine ligands influence the mechanistic pathways of gold(I)-catalyzed reactions?

Bulky ligands (e.g., bis(o-biphenyl)phosphines) restrict coordination geometry, favoring linear Au(I) configurations. This steric hindrance can alter transition states in catalysis, as shown in C–H activation or cycloaddition reactions . Mechanistic studies combine kinetic profiling (e.g., Eyring plots) with DFT calculations to map energy barriers . Contrasting data from smaller ligands (e.g., PPh₃) highlight the role of ligand bulk in suppressing undesired side reactions .

Q. What strategies are effective for designing gold-phosphine complexes with tailored supramolecular packing for crystal engineering?

Ligand functionalization (e.g., introducing halogen or pyridyl groups) directs non-covalent interactions (e.g., π–π stacking, halogen bonding). For example, thiocarbamato-gold(I) complexes form helical chains via S···Au interactions, as resolved using SHELXD . Advanced studies employ Hirshfeld surface analysis to quantify intermolecular contacts and predict crystal morphology .

Q. How can gold-phosphine complexes be integrated into biochemical studies, such as enzyme inhibition or mitochondrial targeting?

  • Mitochondrial Targeting : The lipophilic cation of ethenyl(triphenyl)phosphanium facilitates mitochondrial accumulation, as observed in analogous phosphonium salts. Cellular uptake can be quantified via fluorescence microscopy using BODIPY-labeled derivatives .
  • Enzyme Inhibition : Au(I) complexes (e.g., [AuCl(PPh₃)]) inhibit thioredoxin glutathione reductase (TGR) through dithiol-Au interactions. IC₅₀ values are determined via enzymatic assays, with crystallographic data revealing binding motifs .

Q. What computational and experimental approaches reconcile contradictions in ligand denticity and electronic effects in gold complexes?

Discrepancies between crystallographic data (monodentate ligands) and spectroscopic observations (dynamic ligand exchange) are resolved using variable-temperature NMR and EXAFS. For example, Au(I) complexes with o-methyldithiobenzoate ligands exhibit monodentate binding in crystals but transient bidentate behavior in solution . Hybrid QM/MM simulations model these dynamics .

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